4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine
Description
4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine is an organic compound characterized by its unique isoxazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-13-9-8-12(10-14(13)21-2)15-16(19-22-17(15)18)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3 |
InChI Key |
QUOKUCMYLUIETP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3-phenyl-5-isoxazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- **3,4-Dimethoxyphenylacetonitrile
- **(3,4-Dimethoxyphenyl)acetyl chloride
Comparison: Compared to these similar compounds, 4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolamine stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
